Ammonium 3-hydroxy-5-methylbenzenesulphonate
CAS No.: 97404-11-0
Cat. No.: VC16985915
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97404-11-0 |
|---|---|
| Molecular Formula | C7H11NO4S |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | azanium;3-hydroxy-5-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
| Standard InChI Key | MEEPLHRCZWVNGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |
Introduction
Chemical Identity and Molecular Characterization
Ammonium 3-hydroxy-5-methylbenzenesulphonate belongs to the sulfonic acid derivative class, with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol. Its IUPAC name, azanium;3-hydroxy-5-methylbenzenesulfonate, reflects the ammonium cation paired with the deprotonated sulfonic acid moiety. Key identifiers include the Canonical SMILES CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] and the InChIKey MEEPLHRCZWVNGD-UHFFFAOYSA-N.
Structural Features
The compound’s benzene core features three substituents:
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A hydroxyl group (-OH) at the 3rd position,
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A methyl group (-CH₃) at the 5th position,
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A sulfonate group (-SO₃⁻) at the 1st position, stabilized by an ammonium counterion ([NH₄]⁺).
This arrangement creates distinct electronic effects: the electron-donating hydroxyl and methyl groups activate the ring toward electrophilic substitution, while the electron-withdrawing sulfonate group directs reactivity to specific positions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 97404-11-0 | |
| Molecular Formula | C₇H₁₁NO₄S | |
| Molecular Weight | 205.23 g/mol | |
| IUPAC Name | azanium;3-hydroxy-5-methylbenzenesulfonate | |
| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] | |
| Solubility (Water) | Highly soluble due to ionic character |
Synthesis and Industrial Production
Primary Synthesis Routes
The compound is typically synthesized via sulfonation of 3-hydroxy-5-methylphenol followed by neutralization with ammonium hydroxide. A representative protocol involves:
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Sulfonation:
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Reacting 3-hydroxy-5-methylphenol with concentrated sulfuric acid at 40–60°C for 4–6 hours.
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Quenching the reaction with ice-water to precipitate the sulfonic acid intermediate.
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Neutralization:
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Treating the intermediate with aqueous ammonium hydroxide (NH₄OH) at pH 8–9.
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Crystallizing the product under reduced pressure and low temperatures (5–10°C) to enhance purity.
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Yields exceeding 85% are achievable with optimized molar ratios (phenol:sulfuric acid ≈ 1:1.2) and strict temperature control.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C (sulfonation) | Prevents degradation |
| Molar Ratio (Phenol:H₂SO₄) | 1:1.2 | Minimizes side reactions |
| Neutralization pH | 8–9 | Ensures complete salt formation |
| Crystallization Temperature | 5–10°C | Enhances purity |
Physicochemical Properties and Reactivity
Solubility and Stability
Ammonium 3-hydroxy-5-methylbenzenesulphonate exhibits high water solubility (>500 g/L at 25°C) due to its ionic nature. It remains stable under ambient conditions but decomposes above 200°C, releasing sulfur oxides and ammonia.
Chemical Reactivity
The compound participates in two primary reaction types:
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Electrophilic Aromatic Substitution:
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The hydroxyl and methyl groups direct electrophiles to the ortho and para positions relative to themselves.
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Example: Nitration yields 2-nitro-3-hydroxy-5-methylbenzenesulphonate under controlled HNO₃/H₂SO₄ conditions.
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Nucleophilic Displacement:
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The sulfonate group can be replaced by stronger nucleophiles (e.g., CN⁻) in polar aprotic solvents like DMF.
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Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediate
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs), where its sulfonate group enhances water solubility for improved bioavailability. For example, derivatization with acetic acid yields analogs of sulindac, a clinically used NSAID.
Dye and Pigment Synthesis
In textile chemistry, it acts as a coupling agent for azo dyes, facilitating diazonium salt reactions to produce vibrant orange and red hues. Its methyl group improves dye affinity for hydrophobic fabrics like polyester.
Challenges and Future Directions
Knowledge Gaps
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Toxicological Data: No studies assess its ecotoxicity or human health impacts.
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Advanced Applications: Potential in catalysis or polymer science remains unexplored.
Recommended Studies
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Environmental Fate Analysis: Track degradation pathways in aquatic systems.
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Structure-Activity Relationships: Modify substituents to enhance pharmaceutical efficacy.
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Industrial Scaling: Develop continuous-flow synthesis to reduce production costs.
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